![molecular formula C15H23NO2 B4550846 1-[3-(3-methoxyphenoxy)propyl]piperidine CAS No. 5359-96-6](/img/structure/B4550846.png)
1-[3-(3-methoxyphenoxy)propyl]piperidine
Overview
Description
1-[3-(3-methoxyphenoxy)propyl]piperidine is an organic compound with the molecular formula C15H23NO2. It is known for its significant calcium channel blocking activity, which has been demonstrated to exceed the potency of established drugs like verapamil, diltiazem, flunarizine, and lidoflazine. This compound has a molecular weight of 249.349 g/mol and a boiling point of 375.6ºC at 760 mmHg .
Preparation Methods
The synthesis of 1-[3-(3-methoxyphenoxy)propyl]piperidine typically involves the reaction of 3-piperidinopropanol with sodium hydride in an appropriate solvent. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-[3-(3-methoxyphenoxy)propyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be modified by introducing different substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperidine derivatives .
Scientific Research Applications
1-[3-(3-methoxyphenoxy)propyl]piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its calcium channel blocking activity makes it a valuable tool for studying cellular processes that involve calcium signaling.
Medicine: Potential therapeutic applications include the development of new drugs for treating cardiovascular diseases and neurological disorders.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The primary mechanism of action of 1-[3-(3-methoxyphenoxy)propyl]piperidine involves its ability to block calcium channels. By inhibiting the influx of calcium ions into cells, it can modulate various physiological processes, including muscle contraction, neurotransmitter release, and cell proliferation. The molecular targets and pathways involved in its action include voltage-gated calcium channels and associated signaling pathways.
Comparison with Similar Compounds
1-[3-(3-methoxyphenoxy)propyl]piperidine can be compared with other similar compounds, such as:
- 1-[3-(2-methoxyphenoxy)propyl]piperidine
- 1-[3-(4-methoxyphenoxy)propyl]piperidine
These compounds share a similar structural framework but differ in the position of the methoxy group on the phenoxy ring. This difference can lead to variations in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-[3-(3-methoxyphenoxy)propyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-14-7-5-8-15(13-14)18-12-6-11-16-9-3-2-4-10-16/h5,7-8,13H,2-4,6,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNMJJGIALMEMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCN2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366087 | |
Record name | 1-[3-(3-methoxyphenoxy)propyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5359-96-6 | |
Record name | 1-[3-(3-methoxyphenoxy)propyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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